

JNJ-55511118: A Comparative Guide to its Selectivity for TARP-γ8

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Compound of Interest

Compound Name: JNJ-55511118

Cat. No.: B608237

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This guide provides an objective comparison of **JNJ-55511118**'s performance against other selective negative allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor auxiliary subunit, TARP-γ8. Experimental data is presented to validate its selectivity and functional effects.

Executive Summary

JNJ-55511118 is a high-affinity and selective negative modulator of AMPA receptors that contain the transmembrane AMPA receptor regulatory protein γ-8 (TARP-γ8). Exhibiting a greater than 1000-fold selectivity for TARP-γ8-containing AMPA receptors over other TARP subtypes, JNJ-55511118 presents a valuable tool for studying the specific roles of TARP-γ8 in neurological processes.^{[1][2]} Its primary mechanism of action involves the partial disruption of the interaction between TARP-γ8 and the pore-forming GluA subunit of the AMPA receptor.^[3] This guide compares **JNJ-55511118** with other known TARP-γ8 selective modulators, LY-3130481 and JNJ-61432059, based on available binding affinity and functional data.

Data Presentation

Table 1: Comparative Binding Affinities of TARP-γ8 Selective Modulators

Compound	Target	Binding Affinity (K _i)	Alternative Potency Metric (pIC ₅₀)	Reference(s)
JNJ-55511118	AMPA Receptor containing TARP-γ8	26 nM	-	
LY-3130481	AMPA Receptor containing TARP-γ8	Not explicitly reported in the provided text	-	[4]
JNJ-61432059	AMPA Receptor containing TARP-γ8	Not explicitly reported in the provided text	9.7 (for GluA1/γ-8)	[5][6]

Table 2: Functional Comparison of JNJ-55511118 and LY-3130481 on AMPA Receptor Currents

Parameter	JNJ-55511118 (10 μM)	LY-3130481 (10 μM)	Reference(s)
Reduction in Resensitization	to 43.3 ± 9.4% of control	to 8.2 ± 2.1% of control	[4]
Reduction in Steady-State Current	to 76.9 ± 3.6% of control	to 51.7 ± 2.6% of control	[4]
Reduction in Peak Current Amplitude	to 94.5 ± 4.3% of control	to 93.6 ± 3.3% of control	[4]
Effect on Rate of Desensitization Entry	No significant change	Slowed (115.6 ± 16.3% of control)	[4]

Table 3: Selectivity Profile of JNJ-55511118

Off-Target	Binding Inhibition	Reference(s)
Panel of 52 receptors, ion channels, and transporters	<50%	
5HT _{2B} Receptor	78%	
Melatonin Receptors	57%	
TARP-less AMPA Receptors	Minimal activity	
AMPA Receptors with other TARPs (e.g., γ 2, γ 4) or CNH2	Minimal activity (>1000-fold selectivity for γ 8)	[1] [2]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is a generalized procedure for recording AMPA receptor-mediated currents in heterologous expression systems or neurons to assess the effect of modulators like **JNJ-55511118**.

1. Cell Preparation:

- Plate human embryonic kidney (HEK) 293 cells or neurons on coverslips a few days prior to recording.[\[7\]](#)
- For heterologous expression, transiently transfect cells with plasmids encoding the desired AMPA receptor subunits (e.g., GluA1 or GluA2) and TARP- γ 8.[\[3\]](#)[\[8\]](#)

2. Solutions:

- External Solution (aCSF): Typically contains (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose. Buffer with 95% O₂ / 5% CO₂.[\[7\]](#)[\[9\]](#)
- Internal Solution: Typically contains (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm/L.[\[7\]](#)

3. Recording:

- Place a coverslip with cells in the recording chamber and perfuse with aCSF at a rate of 1.5-2 mL/min.[7][9]
- Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.[7]
- Approach a cell with the recording pipette and apply gentle suction to form a high-resistance seal (GΩ seal).[7][9]
- Rupture the cell membrane by applying further suction to achieve the whole-cell configuration.[10][11]
- Clamp the cell at a holding potential of -60 to -70 mV to record glutamate-evoked currents.[7][9]

4. Data Acquisition and Analysis:

- Apply glutamate (e.g., 10 mM) for a short duration (e.g., 2-5 seconds) to evoke a current.[4]
- Co-apply the test compound (e.g., **JNJ-55511118**) with glutamate to assess its modulatory effect.[4]
- Measure various parameters of the current response, including peak amplitude, rate of desensitization, and steady-state current.[4]

Calcium Flux Assay

This protocol outlines a general method for measuring changes in intracellular calcium in response to AMPA receptor activation and its modulation.

1. Cell Preparation:

- Plate cells (e.g., HEK293 cells stably expressing the target receptors) in a 96- or 384-well black-walled, clear-bottom microplate.[12]
- For adherent cells, plate 40,000 to 80,000 cells per well in a 96-well plate and allow them to attach overnight.[12]

- For non-adherent cells, use poly-D-lysine coated plates.[12]

2. Dye Loading:

- Prepare a dye-loading solution containing a calcium-sensitive dye (e.g., Fluo-8 or Indo-1). [12][13]
- Remove the cell culture medium and add the dye-loading solution to each well.
- Incubate the plate in the dark at 37°C for 45-60 minutes.[13][14]

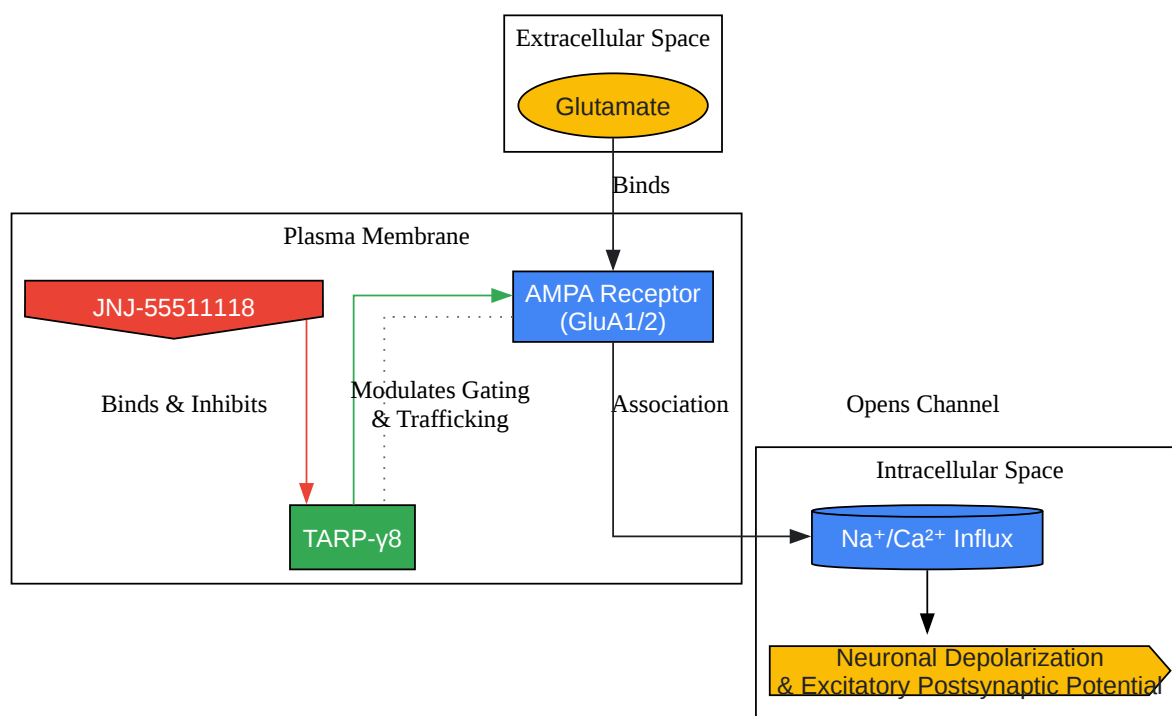
3. Assay Procedure:

- Place the plate in a fluorescence microplate reader (e.g., FLIPR™, FlexStation).[12][14]
- Establish a baseline fluorescence reading.
- Add the agonist (e.g., glutamate) to stimulate the AMPA receptors and initiate calcium influx.
- To test for antagonism, pre-incubate the cells with the compound (e.g., **JNJ-55511118**) before adding the agonist.
- Monitor the fluorescence intensity over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/525 nm for Fluo-8).[12]

4. Data Analysis:

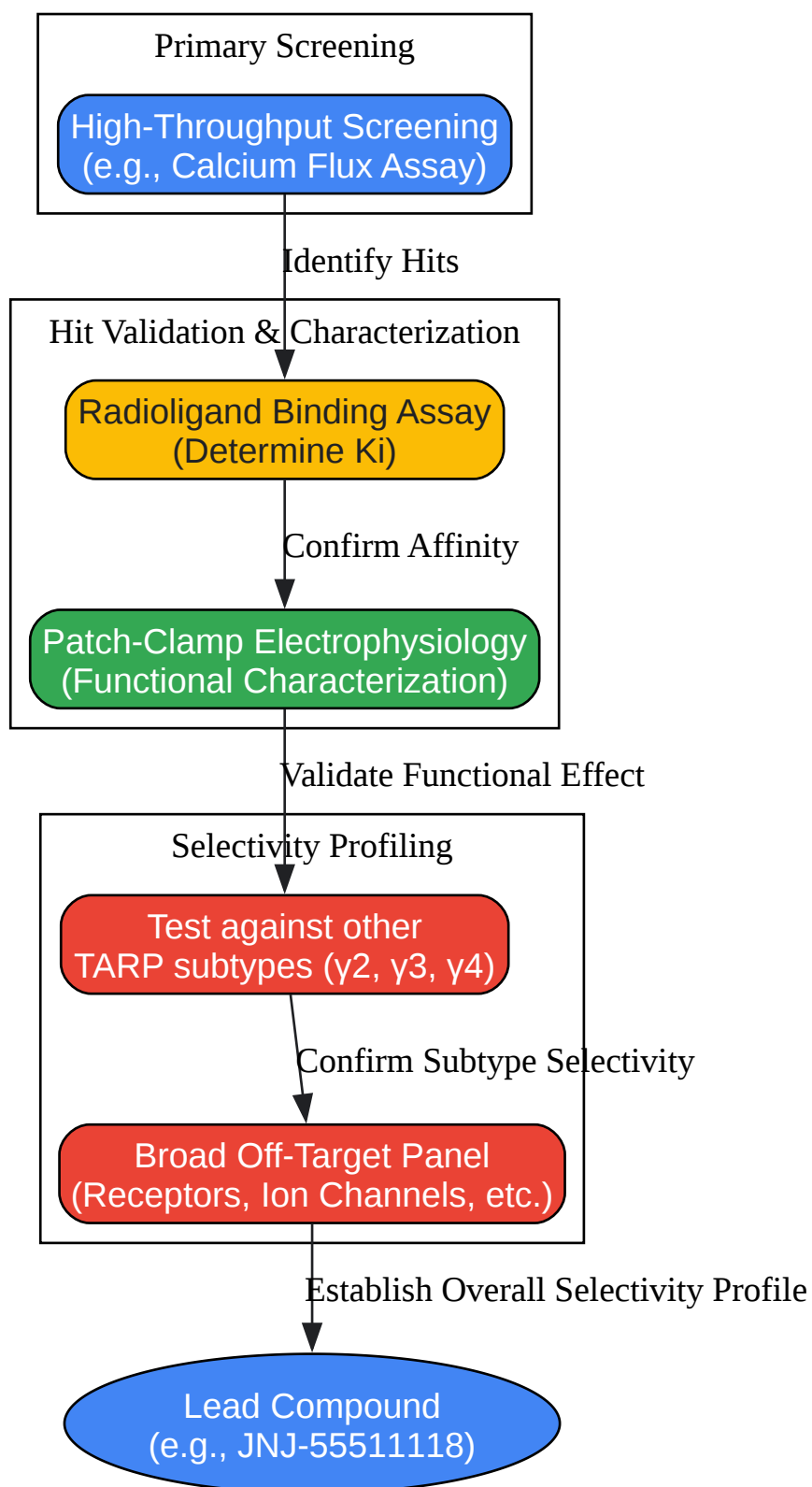
- The change in fluorescence intensity reflects the change in intracellular calcium concentration.
- Analyze parameters such as peak fluorescence, time to peak, and area under the curve to quantify the effects of the test compounds.

Mandatory Visualization



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Caption: TARP-γ8 signaling pathway and the inhibitory action of **JNJ-55511118**.



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Caption: Experimental workflow for validating the selectivity of a TARP- γ 8 modulator.

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